molecular formula C10H11NO3S B15318490 1,2-Benzisothiazol-3(2H)-one, 2-propyl-, 1,1-dioxide CAS No. 27148-07-8

1,2-Benzisothiazol-3(2H)-one, 2-propyl-, 1,1-dioxide

Cat. No.: B15318490
CAS No.: 27148-07-8
M. Wt: 225.27 g/mol
InChI Key: ZQAJMKNVQVOICB-UHFFFAOYSA-N
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Description

2-propyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is an organic compound with the molecular formula C10H9NO4S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves the reaction of benzothiazole derivatives with propylating agents under controlled conditions. One common method includes the use of 2-mercaptobenzothiazole as a starting material, which undergoes alkylation with propyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps often include recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-propyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzothiazole derivatives .

Scientific Research Applications

2-propyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-propyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting protective effects against cellular damage .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-oxopropyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
  • 2-(3-Phenoxypropyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Uniqueness

2-propyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is unique due to its specific propyl substitution, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

27148-07-8

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

1,1-dioxo-2-propyl-1,2-benzothiazol-3-one

InChI

InChI=1S/C10H11NO3S/c1-2-7-11-10(12)8-5-3-4-6-9(8)15(11,13)14/h3-6H,2,7H2,1H3

InChI Key

ZQAJMKNVQVOICB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2S1(=O)=O

Origin of Product

United States

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